molecular formula C12H15BrN2O B1366067 5-Bromo-N-cyclohexylnicotinamide CAS No. 342013-85-8

5-Bromo-N-cyclohexylnicotinamide

カタログ番号 B1366067
CAS番号: 342013-85-8
分子量: 283.16 g/mol
InChIキー: ARXZGDIGMTXOQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Bromo-N-cyclohexylnicotinamide can be achieved via various methods, including the reaction of nicotinamide with cyclohexyl bromide in the presence of a base or by reacting 5-bromonicotinyl chloride with cyclohexylamine.


Molecular Structure Analysis

The molecular formula of this compound is C12H15BrN2O . It contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.16 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, ethanol, and acetone. It has a melting point of 109-111°C and a boiling point of 419.6°C at 760 mmHg. The compound is stable under normal conditions and can be stored at room temperature.

作用機序

5-Bromo-N-cyclohexylnicotinamide acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes. This compound binds to the active site of these enzymes, blocking their ability to catalyze the formation of prostaglandins and other compounds. This inhibition of enzyme activity leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes, which leads to a decrease in the production of prostaglandins and other compounds. This inhibition of enzyme activity can lead to a decrease in inflammation and pain. In addition, this compound has been studied for its potential to reduce the risk of certain types of cancer.

実験室実験の利点と制限

The advantages of using 5-Bromo-N-cyclohexylnicotinamide in lab experiments include its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, its low toxicity, and its relatively low cost. The main limitation of using this compound in lab experiments is that its effects on the human body are not yet fully understood.

将来の方向性

Future research on 5-Bromo-N-cyclohexylnicotinamide could focus on further elucidating its biochemical and physiological effects, as well as its potential applications in cancer research, drug discovery, and disease diagnosis. In addition, further research could focus on identifying new applications for this compound, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, further research could focus on developing new synthetic methods for the production of this compound.

科学的研究の応用

5-Bromo-N-cyclohexylnicotinamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes. This compound has been studied for its potential applications in cancer research, drug discovery, and disease diagnosis. In addition, this compound has been used to study the effects of drugs on the human body, as well as to study the effects of various environmental factors on human health.

特性

IUPAC Name

5-bromo-N-cyclohexylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZGDIGMTXOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406563
Record name 5-Bromo-N-cyclohexylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342013-85-8
Record name 5-Bromo-N-cyclohexylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromonicotinic acid (XLII) (500 mg, 2.49 mmol) in DMF (8 mL), was added cyclohexanamine (XLIII) (247 mg, 2.49 mmol) and DIPEA (643 mg, 4.98 mmol). The reaction was cooled at 0° C. before adding HATU (947 mg, 2.49 mmol). The reaction was warmed to room temperature and stirred for 4 hrs. The reaction was diluted with EtOAc, washed with 2× water, brine, dried over MgSO4 and concentrated under vacuum to yield crude 5-bromo-N-cyclohexylnicotinamide (XLIV). The product was used without further purification. ESIMS found for C12H15BrN2O m/z 283 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
947 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。